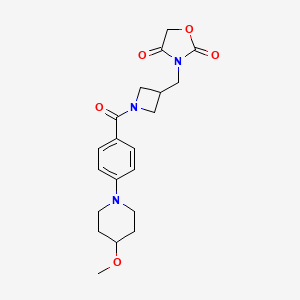![molecular formula C9H8F3N3O B2680525 N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide CAS No. 2196443-70-4](/img/structure/B2680525.png)
N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it valuable for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Prop-2-enamide Group: The final step involves the reaction of the pyrimidine derivative with prop-2-enamide under appropriate conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Utilized in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its potential use in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interfere with nucleic acid synthesis or function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]acetamide
- N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]but-2-enamide
- N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-ynamide
Uniqueness
N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide is unique due to its specific trifluoromethyl group and prop-2-enamide moiety, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications in scientific research.
Eigenschaften
IUPAC Name |
N-[[2-(trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-2-7(16)13-3-6-4-14-8(15-5-6)9(10,11)12/h2,4-5H,1,3H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNNBPOPGSMTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)

![7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 2,5-DICHLOROBENZOATE](/img/structure/B2680447.png)
![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)
![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)
![N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2680450.png)




![Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2680462.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2680463.png)
![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2680464.png)
